2,3,4,5-Tetrachlorobenzoyl chloride

Übersicht

Beschreibung

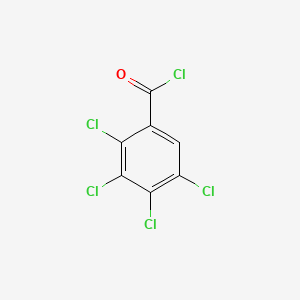

2,3,4,5-Tetrachlorobenzoyl chloride (TCBC, CAS 42221-52-3) is a highly chlorinated aromatic acyl chloride with the molecular formula C₇HCl₅O and a molecular weight of 278.33 g/mol. It appears as a white to off-white crystalline solid with a melting point of 38.0–42.0°C and solubility in toluene . The compound is moisture-sensitive and requires storage under inert gases to prevent hydrolysis . Industrially, TCBC is synthesized via chlorination of toluene derivatives or refinement of 4-chlorobenzotrichloride (p-TRI), a byproduct of side-chain chlorination processes, enhancing sustainability by reducing waste . Its primary applications include synthesizing fire retardants (e.g., N-(halobenzoyl)phthalimides) and serving as an intermediate in agrochemical and pharmaceutical production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar chlorination processes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,5-Tetrachlorobenzoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can lead to the formation of different chlorinated benzene derivatives.

Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alcohols, amines, and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: 2,3,4,5-Tetrachlorobenzoic acid.

Reduction: Various chlorinated benzene derivatives.

Substitution: Substituted benzoyl chlorides and other derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Pharmaceuticals

2,3,4,5-Tetrachlorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure enhances reactivity and selectivity in chemical reactions.

Case Study: Synthesis of Antibacterial Agents

A notable application is in the production of the antibiotic Ofloxacin. The compound is utilized to synthesize key intermediates that are crucial for the formation of this drug. The reaction pathways typically involve acylation processes where this compound acts as an acylating agent to introduce the benzoyl moiety into target molecules .

Production of Agrochemicals

The compound is also employed in the synthesis of agrochemicals. Its chlorinated nature makes it suitable for producing herbicides and pesticides that require high stability and efficacy.

Data Table: Agrochemical Products Derived from this compound

| Agrochemical Product | Application | Synthesis Method |

|---|---|---|

| Herbicide A | Weed control | Acylation with amines |

| Pesticide B | Insect control | Nucleophilic substitution reactions |

Material Science Applications

In material science, this compound is used as a precursor for synthesizing polymers with specific properties such as thermal stability and chemical resistance.

Example: Polymer Synthesis

The compound can be polymerized to create chlorinated polymers that exhibit enhanced mechanical properties and resistance to solvents. These materials find applications in coatings and adhesives .

Research Applications

Recent studies have explored the use of this compound in developing new compounds with potential biological activities. For instance, research has indicated that derivatives of this compound show promising inhibitory effects on certain enzymes related to metabolic disorders.

Case Study: Enzyme Inhibition

Research published in MDPI highlighted that borylated derivatives of 2,3,4,5-tetrachlorobenzamides exhibited potent inhibition against α-glucosidase and other glycosidases. These findings suggest potential therapeutic applications in managing diabetes .

Environmental Considerations

While this compound has many industrial applications, it is classified as a hazardous substance (UN No. 3261). Proper handling and disposal methods are essential to mitigate environmental impacts associated with its use .

Wirkmechanismus

2,3,4,5-Tetrachlorobenzoyl chloride is similar to other chlorinated benzoyl chlorides, such as 2,4,5-trichlorobenzoyl chloride and 2,3,5-trichlorobenzoyl chloride. it is unique in its degree of chlorination and the resulting chemical properties. The presence of four chlorine atoms on the benzene ring makes it more reactive and versatile compared to its less chlorinated counterparts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride (CAS 94695-48-4)

- Structural Differences : Fluorine replaces chlorine at all four ortho and meta positions.

- Physical Properties :

- Reactivity and Applications: Used in [3+3] heterocyclization reactions to synthesize fluorine-containing quinazolinones, demonstrating higher reactivity in cyclocondensation due to fluorine’s electronegativity . Less corrosive than TCBC, though specific safety data are less documented.

Table 1: Physical and Chemical Comparison

Tetrachlorobenzamide Derivatives

- Structural Relationship : TCBC is a precursor to 2,3,4,5-tetrachlorobenzamide and tetrachlorobenzanilide via reaction with ammonia or aniline .

- Synthesis Efficiency :

- Applications : Primarily used in polymer stabilizers and bioactive molecules, contrasting with TCBC’s role in reactive intermediates.

Chlorinated Biphenyl Analogs

- Polarity and Hydrophobicity :

- TCBC’s biphenyl analog exhibits lower polarity than 2,2',6,6'-tetrachlorobiphenyl, leading to reduced hydration free energy (−1.2 kcal/mol) and higher hydrophobicity .

- This suggests TCBC’s solubility and reactivity are influenced by chlorine’s electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon.

Biologische Aktivität

2,3,4,5-Tetrachlorobenzoyl chloride is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on various enzymes and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C7HCl5O

- Molecular Weight : 273.3 g/mol

- Physical State : Colorless to yellowish liquid

- Hazards : Causes severe skin burns and eye damage; may be corrosive to metals .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its derivatives, particularly in relation to glycosidase inhibition. Glycosidases are critical enzymes involved in carbohydrate metabolism and are often targets for drug development.

Glycosidase Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibition against glycosidases:

- Inhibition Potency : The IC50 values for these compounds range from very potent (IC50 < 0.1 μM) to weak (IC50 > 250 μM). For instance:

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| 2,3,4,5-Tetrachlorobenzamide | α-Glucosidase | 5 |

| 2,3,4,5-Tetrachlorobenzamide | Maltase | 207 |

| 2,3,4,5-Tetrachlorobenzamide | Bovine liver β-glucosidase | 543 |

Case Studies and Research Findings

- Glycosidase Inhibition Study : A study evaluated the inhibition of various glycosidases by a series of tetrachlorobenzamide derivatives. The results indicated that compounds with a para-substituted boronate ester group exhibited significant inhibition against multiple cancer cell lines while showing selectivity towards normal cells .

- Antifungal Activity Assessment : Another research highlighted the synthesis of cyclic depsipeptides using tetrachlorobenzoyl chloride derivatives. These compounds were assessed for antifungal activity and demonstrated notable efficacy against certain fungal strains .

- Mechanistic Insights : The mechanism of action for these inhibitors was explored through structural analysis. The presence of chlorine substituents was found to enhance the binding affinity to the active sites of glycosidases due to increased electron-withdrawing effects .

Future Directions

The promising biological activities associated with this compound derivatives suggest potential applications in drug development. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profiles of these compounds.

- Broader Biological Targets : Exploring other enzyme targets beyond glycosidases to expand the therapeutic applications.

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for 2,3,4,5-tetrachlorobenzoyl chloride, and how are reaction conditions optimized?

Synthesis typically involves chlorination of benzoyl chloride derivatives or side-chain chlorination of aromatic precursors. For example, industrial methods refine byproducts like 4-chlorobenzotrichloride (p-TRI) into this compound via controlled chlorination and purification . Key parameters include:

- Catalysts : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Temperature : Maintained between 40–60°C to avoid decomposition.

- Solvent selection : Non-polar solvents (e.g., toluene) prevent hydrolysis .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental handling?

- Molecular formula : C₇HCl₅O; Molecular weight : 278.33–278.35 g/mol (varies by purity) .

- Melting point : 38–42°C (solid form, stored under inert gas to avoid moisture-induced decomposition) .

- Solubility : Miscible in toluene, dichloromethane; insoluble in water .

These properties necessitate anhydrous conditions and corrosion-resistant equipment due to its reactivity with metals and moisture .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency measures :

- Skin contact: Immediate washing with soap/water; remove contaminated clothing .

- Eye exposure: Flush with water for ≥15 minutes .

- Spills: Neutralize with alkaline solutions (e.g., sodium bicarbonate) .

Q. How is the structural characterization of this compound performed?

- NMR spectroscopy : ¹³C and ¹H NMR to confirm chlorine substitution patterns and carbonyl functionality.

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 278.33) .

- X-ray diffraction (XRD) : For crystalline structure analysis (limited due to hygroscopicity) .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 38–42°C vs. other chlorinated analogs) be systematically investigated?

- Purity assessment : Use HPLC or GC-MS to quantify impurities (e.g., residual solvents or isomers).

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles under controlled humidity.

- Inter-laboratory calibration : Compare data using standardized reference materials to isolate measurement variability .

Q. What reaction mechanisms explain the formation of byproducts during synthesis, and how can selectivity be improved?

- Mechanistic studies : Trace byproducts (e.g., polychlorinated derivatives) via LC-MS and propose pathways (e.g., over-chlorination or radical intermediates).

- Optimization strategies :

- Adjust stoichiometry of Cl₂ or AlCl₃ to minimize over-substitution.

- Use flow chemistry for precise temperature/residence time control .

Q. How does this compound degrade in environmental matrices, and what analytical methods detect its transformation products?

- Hydrolysis studies : Monitor in aqueous buffers (pH 4–9) via HPLC to identify hydrolysis products (e.g., tetrachlorobenzoic acid).

- Photodegradation : Expose to UV light and analyze using GC-ECD for chlorinated aromatic fragments .

Q. What green chemistry approaches can minimize waste in its synthesis?

- Byproduct valorization : Convert p-TRI (a chlorination byproduct) into this compound via catalytic refinement .

- Solvent recycling : Recover toluene via distillation to reduce hazardous waste .

Q. How do electronic effects of chlorine substituents influence its reactivity in nucleophilic acyl substitution reactions?

Eigenschaften

IUPAC Name |

2,3,4,5-tetrachlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWIXYGGPOJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420183 | |

| Record name | 2,3,4,5-Tetrachlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42221-52-3 | |

| Record name | 2,3,4,5-Tetrachlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42221-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorobenzoylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042221523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachlorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-tetrachlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.